Erbium carbonate hydrate

Vue d'ensemble

Description

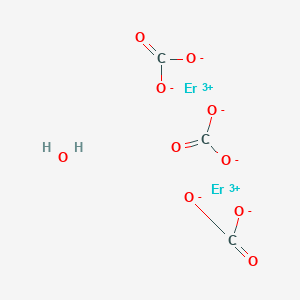

Erbium Carbonate Hydrate is a compound with the linear formula Er2(CO3)3·xH2O . It has a molecular weight of 514.54 (anhydrous basis) . It appears as a pink powder .

Synthesis Analysis

Crystalline hydrated holmium and erbium carbonates were synthesized using ammonium bicarbonate as a precipitant . The holmium and erbium carbonates prepared are hydrated normal carbonates and the structure and properties were investigated by XRD, SEM, TG, and IR techniques .

Chemical Reactions Analysis

While specific chemical reactions involving Erbium Carbonate Hydrate were not found in the search results, it’s known that carbonate compounds give off carbon dioxide when treated with dilute acids .

Applications De Recherche Scientifique

Spectrophotometric Studies

Erbium carbonate hydrate's behavior in chloride solutions at elevated temperatures has been explored through spectrophotometric studies. Researchers found that erbium's speciation changes with temperature, highlighting its utility in understanding rare earth element behaviors in various environments. The hydrated ion Er³⁺ is predominant at ambient temperature, but chloride complexes become dominant at higher temperatures, indicating potential applications in geochemical and industrial processes (Migdisov et al., 2008).

X-ray Analysis

A specific reaction between erbium(iii) carbonate and thenoyltrifluoroacetone in ethanol was studied, leading to the formation of a novel compound. This work, characterized by X-ray analysis, demonstrates the potential of erbium carbonate hydrate in synthesizing complex organometallic compounds, which could have implications for materials science and catalysis (Zolotareva et al., 2014).

Optical Fiber Preforms

The utility of erbium in optical fiber technology was highlighted through a study focusing on its determination in preforms of optical fibers using inductively coupled plasma-atomic emission spectroscopy. This research underscores the importance of erbium carbonate hydrate in the production and development of optical communication technologies, showcasing its role in enhancing the performance of fiber optics (López-Molinero et al., 1992).

Nanoparticle Synthesis

Research into erbium-doped yttria nanoparticles, used as precursors for transparent ceramics in high-power solid-state lasers, demonstrates another application area. This comparison of different synthesis methods for erbium-doped materials reveals insights into how erbium carbonate hydrate could be utilized to optimize nanoparticle production for advanced optical applications (Kokuoz et al., 2009).

Surface Coordination Studies

The coordination environment of erbium ions at the surface of an aqueous electrolyte was explored using X-ray absorption spectroscopy. This study provides valuable information on the behavior of erbium in solution and its potential applications in understanding the surface chemistry of rare earth elements, with implications for various scientific and industrial processes (Bera et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Erbium carbonate hydrate primarily targets optoelectronically active organic ligands . It is often used in the synthesis of new erbium complexes .

Mode of Action

Erbium carbonate hydrate interacts with its targets through in situ reactions . For instance, it reacts with anionic thenoyltrifluoroacetylacetone (tta−) and neutral triphenylphosphine oxide (tppo) in the presence of a base to yield a new erbium complex .

Biochemical Pathways

It’s known that the compound plays a significant role in the synthesis of new erbium complexes, which are optoelectronically active . These complexes are crucial in the fabrication of efficient photonic integrated circuits .

Pharmacokinetics

It’s known that the compound is water-insoluble . This property can affect its bioavailability, as it can be easily converted to other erbium compounds, such as the oxide, by heating (calcination) .

Result of Action

The primary result of erbium carbonate hydrate’s action is the formation of new erbium complexes . These complexes show characteristic near-infrared emission of the corresponding Er (III) ion at 1534 nm . This property makes them suitable for third communication window applications in fiber optics .

Action Environment

The action, efficacy, and stability of erbium carbonate hydrate can be influenced by environmental factors. For instance, the compound’s water-insoluble nature means that its action can be affected by the presence of water. Additionally, it can be converted to other erbium compounds by heating, suggesting that temperature is another important environmental factor .

Propriétés

IUPAC Name |

erbium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Er.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMPMNQKIPWYKQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Er+3].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Er2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648463 | |

| Record name | Erbium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erbium carbonate hydrate | |

CAS RN |

22992-83-2 | |

| Record name | Erbium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium(III) carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)

![7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1593339.png)